molecular formula C22H25NO6 B135131 (R)-colchicine CAS No. 75520-89-7

(R)-colchicine

Cat. No. B135131
CAS RN: 75520-89-7
M. Wt: 399.4 g/mol
InChI Key: IAKHMKGGTNLKSZ-MRXNPFEDSA-N
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Description

Identification of Glycine Receptor α3 as a Colchicine-Binding Protein

Colchicine is a well-known alkaloid used in the treatment of acute gout attacks. Recent research has identified the glycine receptor alpha 3 (GlyRα3) as a potential target for colchicine, suggesting a new mechanism by which colchicine may alleviate inflammatory pain. The study utilized a virtual target identification method and ligand similarity ensemble approach to determine that colchicine binds directly to GlyRα3. This discovery opens up possibilities for further research into the role of GlyRα3 in gouty arthritis and its potential as a therapeutic target .

Gram-Scale, Seven-Step Total Synthesis of (-)-Colchicine

The synthesis of (-)-colchicine has been significantly improved with a new streamlined process that requires only seven steps and yields 27-36% of the final product. This method employs an Ir-catalyzed amidation to install the chiral C-7 acetamido group, Suzuki and biomimetic phenol oxidative coupling, and a cyclopropane ring cleavage inspired by Banwell. The efficiency and practicality of this synthesis approach not only benefit the production of (-)-colchicine but also simplify the synthesis of allocolchicinoid to just four steps .

Preparation and In-Vivo Evaluation of (188)Re(CO)3-Colchicine Complex for Use as Tumor-Targeting Agent

A novel complex of colchicine, (188)Re(CO)3-colchicine, has been developed for potential use in tumor therapy. The complex was synthesized with high radiochemical purity and demonstrated stability at room temperature and against ligand exchange reactions. Biodistribution studies in a murine fibrosarcoma tumor model showed significant tumor uptake and retention, indicating the complex's potential as a tumor-targeting agent. The study highlights the therapeutic possibilities of colchicine derivatives in oncology .

C-10 Amino Acid Derivatives of Colchicine

Research into the chemical modification of colchicine has led to the synthesis of C-10 N-acylated amino acid derivatives. These derivatives were created by condensing (β-aminoethylamino) colchicide with N-acylated amino acids. The structures of the new compounds were confirmed through UV and PMR spectra and thin-layer chromatography. This study contributes to the understanding of colchicine's chemical properties and opens up new avenues for the development of colchicine-based compounds .

Scientific Research Applications

  • Colchicine in Clinical Medicine : Colchicine has long been recognized as a valid therapy for acute flares of gouty arthritis, familial Mediterranean fever (FMF), Behçet's disease, and recurring pericarditis with effusion. It has also been explored for treating many inflammatory disorders prone to fibrosis, although with mixed results (Cocco, Chu, & Pandolfi, 2010).

  • Colchicine in Rheumatic Diseases : Beyond its well-established use in gout and FMF, colchicine has potential benefits in cardiac disease, including coronary artery disease in patients with and without gout (Slobodnick, Shah, Krasnokutsky, & Pillinger, 2018).

  • Novel Dermatological Applications : Recent investigations have demonstrated novel applications of colchicine within dermatology, including the treatment of epidermolysis bullosa acquisita, leucocytoclastic vasculitis, and aphthous stomatitis (Dasgeb, Kornreich, McGuinn, Okon, Brownell, & Sackett, 2018).

  • Colchicine in Pregnancy : A systematic review and meta-analysis indicated that colchicine therapy did not significantly increase the incidence of fetal malformations or miscarriage when taken during pregnancy (Indraratna, Virk, Gurram, & Day, 2018).

  • Colchicine in Cancer Research : R-253, a compound related to colchicine, has shown potential as a new tubulin-binding drug candidate for treating various malignancies (Gururaja et al., 2006).

  • Colchicine in Cardiovascular Disease : Colchicine has been studied for its role in reducing the risk of ischemic cardiovascular events following myocardial infarction (Tardif et al., 2019).

  • Colchicine in Plant Breeding : Colchicine's impact on chromosome doubling in wheat microspore culture has been investigated, which is significant for genetic studies and plant breeding programs (Islam, 2010).

  • Mechanisms of Action and Therapeutic Uses : Colchicine's primary mechanism of action is tubulin disruption, leading to downregulation of multiple inflammatory pathways and modulation of innate immunity. It has been used therapeutically beyond gout and FMF to include osteoarthritis, pericarditis, and atherosclerosis (Leung, Hui, & Kraus, 2015).

  • Colchicine in Wheat Genotyping : The effects of colchicine on chromosome doubling and androgenic response in wheat genotypes have been studied, confirming its usefulness in breeding programs (Soriano, Cistué, Vallés, & Castillo, 2007).

  • Colchicine for Pericarditis Prevention : Colchicine has been found safe and efficacious for primary and secondary prevention of pericarditis (Imazio et al., 2012).

properties

IUPAC Name

N-[(7R)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHMKGGTNLKSZ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226466
Record name Colchicine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-colchicine

CAS RN

75520-89-7
Record name Colchicine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colchicine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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